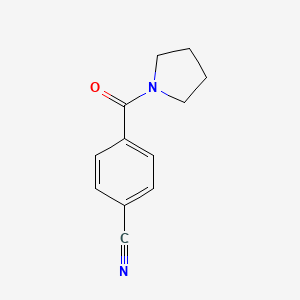

4-(Pyrrolidine-1-carbonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Pyrrolidine-1-carbonyl)benzonitrile is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety via a carbonyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidine-1-carbonyl)benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Pyrrolidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Pyrrolidine-1-carbonyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its role in developing new therapeutic agents, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 4-(Pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure, which allows for better interaction with the target site. The carbonyl group can participate in hydrogen bonding, further stabilizing the compound’s binding to its target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the carbonyl group.

4-(Piperidin-1-carbonyl)benzonitrile: Similar structure but with a piperidine ring instead of pyrrolidine.

4-(Morpholin-1-carbonyl)benzonitrile: Similar structure but with a morpholine ring.

Uniqueness

4-(Pyrrolidine-1-carbonyl)benzonitrile is unique due to the presence of the pyrrolidine ring, which provides a distinct three-dimensional structure that can enhance binding interactions with biological targets.

Biologische Aktivität

4-(Pyrrolidine-1-carbonyl)benzonitrile is an organic compound that features a pyrrolidine ring and a benzonitrile group. Its biological activity has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12N2O

- Molecular Weight : 200.24 g/mol

- IUPAC Name : this compound

This compound is characterized by its pyrrolidine moiety, which is known for its presence in various biologically active natural products and pharmaceutical agents.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral and anticancer agent. Below are some key findings:

Anticancer Potential

The pyrrolidine ring is also associated with various anticancer activities. For example, derivatives of pyrrolidine have been linked to the inhibition of tumor growth and metastasis through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities of Pyrrolidine Derivatives

| Compound Name | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Antiviral | TBD | |

| Pyrrolidine Derivative A | CCR5 Antagonist | 2.9 | |

| Pyrrolidine Derivative B | Antitumor | <50 |

Case Study 1: Antiviral Efficacy

In a study focusing on pyrrolidine derivatives as CCR5 antagonists, one compound demonstrated an EC50 value ranging from 0.3 nM to 30 nM against diverse R5 HIV-1 strains in a PBMC model . This highlights the potential of pyrrolidine-containing compounds in antiviral therapy.

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation examined the cytotoxic effects of pyrrolidine derivatives on various cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells at concentrations lower than those affecting normal cells, suggesting a selective mechanism of action .

The biological activity of this compound may involve several mechanisms:

- CCR5 Receptor Inhibition : Similar compounds have shown to block the CCR5 receptor, preventing viral entry into host cells.

- Induction of Apoptosis : Pyrrolidine derivatives may trigger apoptotic pathways in cancer cells, leading to reduced proliferation.

- Cell Cycle Arrest : Some studies suggest that these compounds can disrupt cell cycle progression in cancer cells.

Future Directions

Given the promising biological activities associated with pyrrolidine derivatives, further research into this compound is warranted. Potential areas for exploration include:

- In Vivo Studies : To assess the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : To optimize the compound's potency and selectivity.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.

Eigenschaften

Molekularformel |

C12H12N2O |

|---|---|

Molekulargewicht |

200.24 g/mol |

IUPAC-Name |

4-(pyrrolidine-1-carbonyl)benzonitrile |

InChI |

InChI=1S/C12H12N2O/c13-9-10-3-5-11(6-4-10)12(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2 |

InChI-Schlüssel |

UUXKCIUFTTWRON-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.